7-methoxy-1,3-benzothiazole-2-thiol
Description
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Properties
CAS No. |
908355-82-8 |
|---|---|
Molecular Formula |
C8H7NOS2 |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Solvation Profile and Quantitative Determination Protocols for 7-Methoxy-1,3-benzothiazole-2-thiol
Executive Summary & Mechanistic Overview
7-Methoxy-1,3-benzothiazole-2-thiol (also referred to as 7-methoxy-2-mercaptobenzothiazole) is a functionalized heterocyclic compound widely employed as a vulcanization accelerator in polymer engineering and as a critical building block in medicinal chemistry 1.
To optimize its use in synthetic reactions or industrial formulations, understanding its precise solubility profile in organic solvents is paramount. From a fundamental chemical perspective, the base 1,3-benzothiazole-2-thiol core is subject to extensive thiol-thione tautomerism. Mechanistically, the molecule exists primarily as a planar benzothiazoline-2-thione containing a C=S double bond 2. The incorporation of the 7-methoxy group introduces a distinct electron-donating effect and creates an additional hydrogen-bond acceptor site. This steric and electronic modification fundamentally alters the solvation thermodynamics compared to unsubstituted analogs, significantly enhancing its affinity for polar aprotic systems.
Predictive Qualitative Solubility Matrix
Because publicly verified thermodynamic mole fraction data for the specific 7-methoxy derivative is sparse, researchers must extrapolate robust predictive models from structural analogs and qualitative synthetic literature 3. The following matrix classifies its expected dissolution behavior.
| Solvent Classification | Representative Solvent | Estimated Solubility Profile | Mechanistic Rationale |
| Dipolar Aprotic | Acetone, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions stabilize the highly polarizable C=S thione tautomer. |
| Non-polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | Polarizable halogenated solvents can effectively disrupt the compound's intermolecular π-π stacking. |
| Protic | Ethanol, Methanol | Moderate | The 7-methoxy oxygen and thione nitrogen act as potent hydrogen-bond acceptors, facilitating favorable solute-solvent networking. |
| Non-polar | Hexane, Benzene | Poor / Slightly Soluble | Lack of functional polarity in the solvent entirely prevents the energetic overcoming of the compound's crystal lattice energy. |
| Aqueous | Water | Insoluble (Neutral Form) | High hydrophobic surface area prevents hydration. However, it exhibits free solubility in aqueous alkaline solutions due to deprotonation yielding a soluble thiolate salt. |
Self-Validating Protocol for Quantitative Solubility Determination
To transition from predictive estimations to actionable formulation data, drug development professionals require absolute empirical precision. Below is an industrially proven adaptation of the isothermal shake-flask method coupled with HPLC-UV quantification 4. This protocol operates as a self-validating system, assuring that kinetic dissolution artifacts are mathematically eliminated.
Step-by-Step Methodology:
Step 1: Preparation of the Solid Phase
-
Weigh an excess amount of 7-methoxy-1,3-benzothiazole-2-thiol (approximately 500 mg) and place it into 20 mL amber borosilicate glass vials.
-
Causality & Logic: Amber vials are strictly required because the highly conjugated thione moiety is susceptible to photo-induced radical degradation. Utilizing excess solute ensures the solvent is pushed entirely to thermodynamic saturation, establishing the maximum equilibrium concentration.
Step 2: Solvent Introduction
-
Dispense 5.0 mL of the target organic solvent (e.g., Acetone, DCM, or Ethanol) into each vial. Ensure the pipettes are organically calibrated (accounting for the varying vapor pressures of volatile solvents).
-
Seal the vials tightly with PTFE-lined silicone septa caps to prevent evaporative solvent loss.
Step 3: Thermodynamic Equilibration
-
Immerse the vials in a thermostatic reciprocating water bath. Maintain an isothermal temperature of 25.0 ± 0.1 °C and agitate at 150 RPM for exactly 48 to 72 hours.
-
Causality & Logic: Standard dissolution testing often uses 24 hours; however, highly crystalline benzothiazoles frequently exhibit metastable kinetic dissolution. Extending the shaking period to 48-72 hours forces the system past local kinetic minimums into true thermodynamic equilibrium.
Step 4: Phase Separation and Isothermal Settling
-
Remove the vials from the shaker and allow them to stand completely undisturbed for 24 hours at 25.0 °C.
-
Pre-warm a glass syringe to 25.0 °C. Extract 1.0 mL of the supernatant and push it through a 0.22 µm PTFE syringe filter.
-
Causality & Logic: Discard the first 0.3 mL of the filtrate. Heterocyclic compounds frequently adsorb to the internal matrix of fresh PTFE membranes. Discarding the initial volume self-validates the final sample by preventing falsely depressed concentration readings caused by membrane binding.
Step 5: HPLC-UV Quantification and Triplicate Validation
-
Quantitatively dilute the filtered aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your instrument.
-
Analyze via HPLC-UV at the compound's
(approx. 320 nm). -
Self-Validation Standard: Calculate the concentration against a pre-established 5-point calibration curve (
). Each solvent must be tested in independent triplicates. The relative standard deviation (RSD) across the triplicates must be . If the variance exceeds 5%, the saturation is deemed non-equilibrated, and Steps 3-5 must be repeated.
Visualizing the Solubility Workflow
Thermodynamic Shake-Flask Solubility Workflow for 7-Methoxy-1,3-benzothiazole-2-thiol.
References
- European Patent EP0890605A2: Pneumatic tire (Section: benzothiazole compound type vulcanization accelerators).
-
Ataman Kimya Technical Database : 2-MERCAPTOBENZOTHIAZOLE Properties and Structural Tautomerism. Available at:[Link]
-
ResearchGate Publications : Interaction of benzo-1,3-thiazoline-2-thione and related ligands with copper(II) salts. Available at:[Link]
Sources
An In-depth Technical Guide on the Tautomerism of 7-methoxy-1,3-benzothiazole-2-thiol: Thione vs. Thiol Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thione-thiol tautomerism of 7-methoxy-1,3-benzothiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the structural nuances of the thione and thiol tautomers, the equilibrium between them, and the analytical techniques used for their characterization. By synthesizing theoretical principles with spectroscopic data from closely related analogs, this document offers a detailed framework for understanding and predicting the behavior of this class of molecules. Experimental protocols for synthesis and spectroscopic analysis are also provided to serve as a practical resource for researchers.
Introduction: The Significance of Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of a molecule. In the realm of drug discovery and development, understanding the tautomeric preferences of a compound is critical, as different tautomers can exhibit distinct pharmacological profiles, solubilities, and metabolic stabilities.
One of the most significant classes of tautomerism is the thione-thiol equilibrium observed in many heterocyclic compounds, including the benzothiazole scaffold. Benzothiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-mercaptobenzothiazole moiety, in particular, can exist in two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S) and a proton on a nitrogen atom, and the thiol form, which possesses a carbon-nitrogen double bond (C=N) and a proton on the exocyclic sulfur atom.
This guide focuses specifically on 7-methoxy-1,3-benzothiazole-2-thiol, exploring the delicate balance between its thione and thiol forms. The presence of the electron-donating methoxy group at the 7-position of the benzothiazole ring is expected to modulate the electronic properties of the system and influence the position of the tautomeric equilibrium. A thorough understanding of this equilibrium is paramount for the rational design of novel therapeutic agents and functional materials based on this scaffold.
The Thione-Thiol Tautomeric Equilibrium
The tautomeric equilibrium of 7-methoxy-1,3-benzothiazole-2-thiol involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic core.
Caption: Tautomeric equilibrium between the thione and thiol forms of 7-methoxy-1,3-benzothiazole-2-thiol.
The position of this equilibrium is dictated by a confluence of factors, including:
-
Inherent Stability of the Tautomers: Computational studies on related benzothiazole derivatives have consistently shown that the thione tautomer is thermodynamically more stable than the thiol form .[1] This is often attributed to the greater strength of the C=O and N-H bonds in the thione form compared to the C=N and S-H bonds in the thiol form.
-
Solvent Polarity: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through differential solvation effects.
-
Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can play a crucial role, especially in aqueous solutions, by favoring the protonated or deprotonated forms of the molecule.
-
Electronic Effects of Substituents: The nature and position of substituents on the benzothiazole ring can alter the electron density distribution and, consequently, the relative stabilities of the tautomers. The electron-donating methoxy group at the 7-position in the target molecule is expected to influence the electronic landscape of the aromatic system.
Synthesis of 7-methoxy-1,3-benzothiazole-2-thiol
A common and effective method for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of the corresponding 2-aminothiophenol with carbon disulfide. For the synthesis of 7-methoxy-1,3-benzothiazole-2-thiol, the key starting material would be 2-amino-6-methoxythiophenol. However, a more accessible route often involves the cyclization of a substituted aniline.
A general synthetic protocol is outlined below, based on established methods for analogous compounds.[2][3]
Caption: A plausible synthetic workflow for 7-methoxy-1,3-benzothiazole-2-thiol.
Experimental Protocol: Synthesis of 6-Methoxy-2-aminobenzothiazole (Intermediate)
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[4]
-
Thiocyanation: To a stirred solution of p-anisidine (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid, a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise at a temperature maintained below 10°C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 6-methoxy-2-aminobenzothiazole.
The subsequent conversion to 7-methoxy-1,3-benzothiazole-2-thiol would involve diazotization of the amino group followed by a xanthate substitution and hydrolysis, a standard transformation in heterocyclic chemistry.
Spectroscopic Characterization of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution.
-
¹H NMR:
-
Thione Form: The N-H proton of the thione tautomer is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 13-14 ppm in a non-protic solvent like DMSO-d₆.[7]
-
Thiol Form: The S-H proton of the thiol tautomer would resonate at a significantly different chemical shift, generally between 3-5 ppm. The absence of a signal in the 13-14 ppm region and the appearance of a signal in the 3-5 ppm region would be indicative of the thiol form.
-
Aromatic Protons: The chemical shifts and coupling constants of the aromatic protons on the benzothiazole ring will also be influenced by the tautomeric form due to differences in the electronic distribution.
-
-
¹³C NMR:
-
Thione Form: The most telling signal in the ¹³C NMR spectrum is that of the C=S carbon, which is expected to appear at a very downfield chemical shift, typically around 190 ppm.[5][7]
-
Thiol Form: In the thiol form, the C-2 carbon, now part of a C=N double bond and attached to the sulfur atom, would resonate at a different, typically more upfield, chemical shift.
-
Table 1: Comparative ¹H and ¹³C NMR Data for Benzothiazole-2-thiol Derivatives in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Chlorobenzo[d]thiazole-2-thiol | ~14.0 (br s, -NH) | ~190.5 (C=S) |
| Benzo[d]thiazole-2-thiol | ~13.8 (s, -NH) | ~190.3 (C=S) |
| 6-Ethoxybenzo[d]thiazole-2-thiol | ~13.6 (s, -NH) | ~188.8 (C=S) |
Data sourced from closely related analogs for illustrative purposes.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
Thione Form:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=S Stretch: A characteristic absorption band for the C=S double bond, typically found in the range of 1050-1250 cm⁻¹.
-
-
Thiol Form:
-
S-H Stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ for the S-H stretching vibration. The presence of this band would be strong evidence for the thiol tautomer.
-
C=N Stretch: An absorption band for the C=N double bond, typically appearing in the region of 1640-1690 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study the tautomeric equilibrium, particularly its dependence on solvent polarity. The two tautomers are expected to have different chromophoric systems and thus exhibit distinct absorption maxima. For 2-mercaptobenzothiazole, two main absorption bands are typically observed, one around 230-240 nm and another at 308-320 nm in aqueous solutions.[8] The position and intensity of these bands can shift depending on the solvent and the predominant tautomeric form.
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare stock solutions of 7-methoxy-1,3-benzothiazole-2-thiol in a non-polar solvent (e.g., hexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol).
-
Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the absorption maxima (λmax) and molar absorptivities (ε) in the different solvents. Significant shifts in λmax can indicate a shift in the tautomeric equilibrium.
Crystallographic and Computational Insights
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. For most 2-mercaptobenzothiazole derivatives, crystallographic studies have confirmed the predominance of the thione form in the crystal lattice.[9][10] This is often rationalized by the formation of stable intermolecular hydrogen-bonded dimers between the N-H and C=S groups of adjacent molecules. While a crystal structure for 7-methoxy-1,3-benzothiazole-2-thiol is not currently available in public databases, it is highly probable that it would also exist as the thione tautomer in the solid state.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting spectroscopic data. Numerous computational studies on 2-mercaptobenzothiazole and its derivatives have consistently shown that the thione form is the more stable tautomer in the gas phase .[1][11] These studies provide a theoretical foundation for the experimental observations.
Conclusion and Future Directions
The tautomerism of 7-methoxy-1,3-benzothiazole-2-thiol is a critical aspect of its chemical identity, with the equilibrium predominantly favoring the thermodynamically more stable thione form , particularly in the solid state and in non-polar to moderately polar solvents. This preference is supported by a wealth of spectroscopic and computational data from closely related benzothiazole derivatives.
For researchers and drug development professionals, a comprehensive understanding of this tautomeric equilibrium is essential. The distinct physicochemical properties of the thione and thiol forms can significantly impact a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its formulation characteristics.
Future research should aim to obtain definitive experimental data for 7-methoxy-1,3-benzothiazole-2-thiol, including its single-crystal X-ray structure and detailed spectroscopic analysis in a variety of solvents. Such data would provide a more complete picture of its tautomeric behavior and facilitate the rational design of new molecules with optimized properties for therapeutic and material science applications.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. BenchChem.
- BenchChem. (2025).
-
The experimental (a) 13 C and (b) 1 H NMR chemical shift spectra for... - ResearchGate. (n.d.). Retrieved from [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.). Retrieved from [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018).
-
2-Aminobenzothiazole derivatives - Université catholique de Louvain. (n.d.). Retrieved from [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
-
Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 64(1), 4353-4363.
-
Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so - Beilstein Journals. (n.d.). Retrieved from [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Deriv
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024). MDPI.
- Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives - SciSpace. (2019). Retrieved from [Link]
- BenchChem. (2025).
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025).
-
Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores - SciSpace. (n.d.). Retrieved from [Link]
- BenchChem. (2025).
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies.
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone. (n.d.).
-
Tautomeric forms of the benzothiazole-2-thiol ring system - ResearchGate. (n.d.). Retrieved from [Link]
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). MDPI.
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.). Retrieved from [Link]
- Structural Study of N-(1,3-Benzothiazol-2-yl)
- 2,1-Benzothiazine – (quinolin/thiophen)
- Synthesis and Spectral studies of 1,3 benzothiazole-2-thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. (n.d.).
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (n.d.).
- CN110590702A - Novel method for preparing 2-mercaptobenzothiazole - Google Patents. (n.d.).
- A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. (n.d.). Helmholtz-Zentrum Hereon.
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Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.). Retrieved from [Link]
- Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. (n.d.). Arabian Journal of Chemistry.
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Methodological & Application
Synthesis protocols for 7-methoxy-1,3-benzothiazole-2-thiol from 2-amino-anisole
Application Note: Advanced Synthesis Protocols for Methoxy-1,3-benzothiazole-2-thiols Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document ID: AN-2026-03-09
Executive Summary & Regiochemical Causality
In small-molecule drug development, achieving precise regiocontrol in heterocyclic scaffolds is paramount. A common point of confusion in synthetic literature involves the derivation of 7-methoxy-1,3-benzothiazole-2-thiol (CAS: 908355-82-8)[1] from 2-amino-anisole (o-anisidine).
As an Application Scientist, I must emphasize a fundamental rule of aromatic regiochemistry: direct cyclization of 2-amino-anisole via carbon disulfide (
To synthesize the true 7-methoxy target—where the methoxy is adjacent to the thiazole sulfur—the precursor must possess a 1,2,3-contiguous substitution pattern. The industry standard utilizes 2-bromo-3-methoxyaniline (CAS: 112970-44-2)[5].
This Application Note establishes a self-validating framework, mapping the reaction causality for both the structurally equivalent product of the requested precursor (Protocol A) and the optimal pathway for the actual target molecule (Protocol B).
Mechanistic Pathways & Logical Relationships
The divergence in these syntheses is driven by the choice of nucleophilic displacement. In Protocol A, the reaction relies on oxidative ring closure at a free C-H bond[3]. In Protocol B, we utilize potassium O-ethyl carbonodithioate (potassium xanthate), which acts as a dual carbon/sulfur donor to execute an intramolecular Nucleophilic Aromatic Substitution (
Regiochemical divergence in benzothiazole-2-thiol synthesis depending on the aniline precursor.
Experimental Methodologies (Self-Validating Systems)
A robust protocol must be self-validating, meaning that built-in analytical checkpoints guarantee structural integrity prior to downstream biological or synthetic application.
Protocol A: Synthesis of 4-Methoxy-1,3-benzothiazole-2-thiol (From 2-Amino-anisole)
Mechanism: Free ortho C-H Oxidative Cyclization
-
Initiation: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser. Dissolve 2-amino-anisole (50 mmol) and KOH (60 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: Chill to 0 °C. Add carbon disulfide (
, 75 mmol) dropwise to form the potassium dithiocarbamate intermediate. -
Cyclization: Reflux the mixture (approx. 78 °C) for 12–14 hours. Validation Checkpoint: Monitor the reaction vent; the cessation of
gas evolution indicates completed cyclization[4]. -
Workup: Cool to room temperature, pour into ice water (200 mL), and carefully acidify with 1M HCl to pH 3 to precipitate the thiol.
-
Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water gradient.
Protocol B: Synthesis of 7-Methoxy-1,3-benzothiazole-2-thiol (Target Molecule)
Mechanism: Intramolecular
-
Inert Atmosphere: Equip a 100 mL Schlenk flask with a magnetic stir bar and purge heavily with Argon. Moisture must be excluded to prevent xanthate degradation.
-
Reagent Loading: Add 2-bromo-3-methoxyaniline (16.1 mmol) and potassium O-ethyl carbonodithioate (40.2 mmol)[5].
-
Solvent & Thermal Stress: Suspend reactants in anhydrous N,N-dimethylformamide (DMF, 20 mL). Heat at 135 °C for 6.0 hours[6]. The high temperature is essential to overcome the S_NAr activation barrier.
-
Quench & Extraction: Cool to ambient temperature, dilute with water (100 mL), and neutralize with 1M HCl. Extract the aqueous layer utilizing ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
Self-validating experimental workflow for 7-methoxy-1,3-benzothiazole-2-thiol synthesis.
Analytical Data Presentation & Validation
To ensure experimental trustworthiness, MS and NMR profiles must be clearly delineated to prevent isomeric cross-contamination.
| Analytical Property | 4-Methoxy-1,3-benzothiazole-2-thiol (Protocol A) | 7-Methoxy-1,3-benzothiazole-2-thiol (Protocol B) |
| Product CAS Number | 51793-98-7 | 908355-82-8 |
| Precursor Used | 2-Amino-anisole (o-anisidine) | 2-Bromo-3-methoxyaniline |
| Reaction Logic | Ortho C-H oxidative cyclization | Ortho C-Br |
| Structural Geometry | Methoxy is adjacent to the Nitrogen atom (C4) | Methoxy is adjacent to the Sulfur atom (C7) |
| LC-MS Validation | Expected | Expected |
| Deshielding effect on C5 aromatic proton due to adjacent methoxy group. | Shielding effect on the C6 proton; NOESY cross-peak between Methoxy and C6 proton. |
References
-
[1] Title: CAS:908355-82-8, 7-Methoxybenzo[d]thiazole-2-thiol | Source: bidepharm.com | 1
-
[2] Title: 51793-98-7 | 4-Methoxybenzo[d]thiazole-2(3H)-thione | Source: aifchem.com | 2
-
[5] Title: 112970-44-2 | 2-Bromo-3-methoxyaniline | Source: ambeed.com |5
-
[3] Title: Synthesis of 2-Mercaptobenzothiazoles via Metal-Free Heteroannulation | Source: thieme-connect.com |3
-
[4] Title: Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole | Source: researchgate.net |4
-
[6] Title: WO2013042137A1 - Bicyclic heterocycles as irak4 inhibitors | Source: google.com/patents |6
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Catalytic Applications of 7-Methoxy-1,3-benzothiazole-2-thiol Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the catalytic potential of metal complexes derived from 7-methoxy-1,3-benzothiazole-2-thiol. While direct catalytic applications of this specific ligand are emerging, this document leverages established protocols for the closely related and well-studied parent compound, 2-mercaptobenzothiazole (MBT), to provide a foundational understanding and practical starting points for research. The protocols and discussions herein are intended to serve as a valuable resource for scientists engaged in catalyst development, organic synthesis, and pharmaceutical research, enabling them to explore the unique catalytic properties that the 7-methoxy-1,3-benzothiazole-2-thiol ligand may impart to transition metal complexes. This guide covers the synthesis of these complexes and their prospective applications in key organic transformations, including cross-coupling reactions and catalytic oxidations.
Introduction: The Promise of Substituted Benzothiazole Thiol Ligands in Catalysis
The 1,3-benzothiazole-2-thiol scaffold is a cornerstone in coordination chemistry, offering a versatile bidentate ligand system through its thiazole nitrogen and exocyclic sulfur atoms. The resulting metal complexes have demonstrated significant catalytic activity in a range of organic transformations. The introduction of a methoxy group at the 7-position of the benzothiazole ring, as in 7-methoxy-1,3-benzothiazole-2-thiol, is anticipated to modulate the electronic properties of the ligand. This electron-donating group can influence the electron density at the metal center, thereby tuning the catalytic activity, selectivity, and stability of the complex. This guide will provide detailed protocols based on the robust chemistry of 2-mercaptobenzothiazole (MBT) metal complexes, offering a predictive framework for the application of its 7-methoxy analogue. It is important to note that while the core methodologies are transferable, optimization will likely be necessary to account for the electronic and steric influence of the methoxy substituent.
Synthesis of 7-Methoxy-1,3-benzothiazole-2-thiol Metal Complexes
The synthesis of metal complexes with 7-methoxy-1,3-benzothiazole-2-thiol can be readily achieved by reacting the deprotonated ligand with a suitable metal salt. The exocyclic thiol group is acidic and can be deprotonated with a mild base to form the thiolate, which then acts as a potent nucleophile to coordinate with the metal center.
General Protocol for the Synthesis of a Palladium(II) Complex
This protocol describes a general method for synthesizing a Pd(II) complex, which can serve as a precursor for various catalytic applications, particularly in cross-coupling reactions.
Materials:
-
7-methoxy-1,3-benzothiazole-2-thiol
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dissolve 7-methoxy-1,3-benzothiazole-2-thiol (2 equivalents) in the chosen anhydrous solvent.
-
Deprotonation: Add triethylamine (2.2 equivalents) to the solution and stir for 15-20 minutes at room temperature. The formation of the triethylammonium salt of the thiolate can be observed.
-
Complexation: In a separate Schlenk flask, dissolve palladium(II) acetate (1 equivalent) in the same anhydrous solvent.
-
Reaction: Slowly add the palladium(II) acetate solution to the solution of the deprotonated ligand at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired palladium(II) complex.
Characterization: The synthesized complex should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes bearing benzothiazole-based ligands have shown considerable promise as catalysts in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[1][2] The electron-rich nature of the 7-methoxy-1,3-benzothiazole-2-thiol ligand is expected to enhance the catalytic activity of the palladium center.
Application Note: Enhanced Catalytic Activity through Ligand Design
The nitrogen and sulfur donor atoms of the benzothiazole ligand stabilize the palladium center, while the methoxy group at the 7-position can further increase the electron density on the metal. This electronic enrichment can facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting, and promote the reductive elimination to release the final product.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using a pre-synthesized palladium complex of 7-methoxy-1,3-benzothiazole-2-thiol.
Materials:
-
Aryl bromide (1 equivalent)
-
Phenylboronic acid (1.2-1.5 equivalents)
-
Palladium(II)-[7-methoxy-1,3-benzothiazole-2-thiol]₂ complex (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add the aryl bromide, phenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system to the flask.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.0 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | >90 (expected) |
| 0.5 | Cs₂CO₃ | Dioxane | 90 | 8 | >95 (expected) |
Note: The yields provided are hypothetical and based on typical results for similar benzothiazole-based palladium catalysts. Actual yields will depend on the specific substrates and optimized reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Catalysis: Oxidative Transformations
Metal complexes of sulfur-containing ligands can also be effective catalysts for oxidation reactions. For instance, cobalt complexes have been utilized for the oxidation of thiols. A patent describes a process for oxidizing 2-mercaptobenzothiazole using a cobalt phthalocyanine sulfonate catalyst.[3] This suggests that a similar cobalt complex of 7-methoxy-1,3-benzothiazole-2-thiol could be a viable catalyst for various oxidative processes.
Application Note: Potential for Selective Oxidation
The methoxy group on the benzothiazole ring may influence the redox potential of the cobalt center, potentially leading to enhanced catalytic activity or selectivity in oxidation reactions. The ability of the ligand to stabilize different oxidation states of the metal is crucial for its catalytic performance.
Protocol: Catalytic Aerobic Oxidation (A Hypothetical Example)
This protocol provides a conceptual framework for exploring the use of a Co(II)-[7-methoxy-1,3-benzothiazole-2-thiol]₂ complex as a catalyst for the aerobic oxidation of a model substrate, such as an alcohol.
Materials:
-
Substrate (e.g., Benzyl alcohol, 1 equivalent)
-
Co(II)-[7-methoxy-1,3-benzothiazole-2-thiol]₂ complex (1-5 mol%)
-
Base (if required, e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Acetonitrile)
-
Oxygen or Air atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the substrate and the cobalt catalyst in the chosen solvent.
-
Atmosphere: Introduce an oxygen atmosphere (e.g., via a balloon) or ensure the reaction is open to the air.
-
Heating and Stirring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS, observing the consumption of the starting material and the formation of the oxidized product (e.g., benzaldehyde).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the catalyst if it is heterogeneous, and purify the product using standard techniques such as distillation or column chromatography.
Caption: General workflow for the synthesis and catalytic application of metal complexes.
Conclusion and Future Outlook
The metal complexes of 7-methoxy-1,3-benzothiazole-2-thiol represent a promising, yet underexplored, class of catalysts. The protocols and insights provided in this guide, extrapolated from the well-documented chemistry of 2-mercaptobenzothiazole, offer a solid foundation for initiating research in this area. The electronic influence of the 7-methoxy group is a key parameter that warrants systematic investigation to unlock the full catalytic potential of these complexes. Future studies should focus on the synthesis and characterization of a broader range of metal complexes (e.g., with Cu, Ni, Rh) and their application in a wider array of catalytic transformations, including asymmetric catalysis and C-H activation reactions. Such endeavors will undoubtedly contribute to the development of novel and efficient catalytic systems for academic and industrial applications.
References
-
Journal of Inorganic and Organometallic Polymers and Materials. (2023). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings. 33, 105–119. [Link]
-
Bentham Science. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]
-
Wiley Online Library. (2018). Synthesis of a palladium complex bearing 2-phenylbenzothiazole and its application to Suzuki–Miyaura coupling reaction. Journal of the Chinese Chemical Society. [Link]
- Google Patents. (1972). Process for oxidizing 2-mercaptobenzothiazole. (U.S.
-
Springer. (1982). Metal complexes of 2-mercaptobenzothiazole. Transition Metal Chemistry, 7(5), 254-256. [Link]
-
Royal Society of Chemistry. (2015). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry, 17(6), 3431-3435. [Link]
-
ResearchGate. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. [Link]
-
MDPI. (2025). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 13(10), 2065. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Synthesis of a palladium complex bearing 2‐phenylbenzothiazole and its application to Suzuki–Miyaura coupling reaction / Journal of the Chinese Chemical Society, 2018 [sci-hub.box]
- 3. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 7-Methoxy-2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive technical guide provides an in-depth exploration of nucleophilic substitution reactions involving 7-methoxy-2-mercaptobenzothiazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. These application notes offer a blend of theoretical principles and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of 7-Methoxy-2-Mercaptobenzothiazole
Benzothiazoles are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] The strategic functionalization of the benzothiazole scaffold is a cornerstone of modern drug discovery. 7-Methoxy-2-mercaptobenzothiazole is a particularly interesting derivative due to the electronic influence of its substituents. The 2-mercapto group provides a readily accessible nucleophilic handle for the introduction of diverse side chains via S-alkylation. Concurrently, the 7-methoxy group, an electron-donating substituent, modulates the electronic properties of the entire ring system, influencing both its reactivity and the biological activity of its derivatives.[2][3] The introduction of a methoxy group at the C-6 position (electronically similar to the C-7 position) of the benzothiazole ring has been shown to significantly enhance kinase-targeted anticancer activity.[2]
This guide will focus on the practical application of 7-methoxy-2-mercaptobenzothiazole in nucleophilic substitution reactions, with a primary emphasis on S-alkylation, a robust and widely utilized transformation. We will also explore the theoretical potential for nucleophilic aromatic substitution (SNAr) on the benzothiazole ring.
Mechanistic Insights and the Role of the 7-Methoxy Group
The reactivity of 7-methoxy-2-mercaptobenzothiazole in nucleophilic substitution reactions is governed by the interplay of its functional groups and the aromatic system.
S-Alkylation: A Nucleophilic Attack by the Thiolate
The 2-mercapto group is the primary site of nucleophilic reactivity. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion can then readily attack a variety of electrophiles in a classic S-alkylation reaction.
The Influence of the 7-Methoxy Group on Reactivity
The 7-methoxy group is an ortho, para-directing activator in electrophilic aromatic substitution. However, in the context of nucleophilic reactions, its electronic influence is more nuanced.
-
S-Alkylation: The electron-donating nature of the methoxy group slightly increases the electron density on the sulfur atom, which could subtly enhance its nucleophilicity upon deprotonation.
-
Nucleophilic Aromatic Substitution (SNAr): For a hypothetical SNAr reaction where a leaving group on the benzothiazole ring is displaced, the electron-donating methoxy group would be deactivating. SNAr reactions are favored by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[4] While no specific examples of SNAr on 7-methoxy-2-mercaptobenzothiazole as a substrate are readily found in the literature, it is a reaction to consider for other suitably substituted benzothiazoles.
Experimental Protocols: S-Alkylation of 7-Methoxy-2-Mercaptobenzothiazole
The following protocols provide detailed, step-by-step methodologies for the S-alkylation of 7-methoxy-2-mercaptobenzothiazole with common electrophiles.
Protocol 1: S-Alkylation with Alkyl Halides
This protocol describes a general procedure for the reaction of 7-methoxy-2-mercaptobenzothiazole with alkyl halides to form the corresponding 2-(alkylthio)benzothiazole derivatives.
Workflow for S-Alkylation with Alkyl Halides
Caption: Workflow for the S-alkylation of 7-methoxy-2-mercaptobenzothiazole with alkyl halides.
Materials:
-
7-Methoxy-2-mercaptobenzothiazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 7-methoxy-2-mercaptobenzothiazole (1.0 eq.) in the chosen solvent (e.g., DMF, 0.5 M), add the base (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-methoxy-2-(alkylthio)benzothiazole.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.
-
Solvent: DMF and acetone are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Most S-alkylations with reactive alkyl halides proceed readily at room temperature. For less reactive electrophiles, heating may be required to increase the reaction rate.
Protocol 2: Reaction with Epoxides
The thiolate of 7-methoxy-2-mercaptobenzothiazole can also act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thioethers.
Workflow for Reaction with Epoxides
Caption: Workflow for the reaction of 7-methoxy-2-mercaptobenzothiazole with epoxides.
Materials:
-
7-Methoxy-2-mercaptobenzothiazole
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Base (e.g., sodium hydroxide, potassium tert-butoxide)
-
Solvent (e.g., ethanol, tetrahydrofuran (THF))
-
Dilute aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 7-methoxy-2-mercaptobenzothiazole (1.0 eq.) in the chosen solvent (e.g., ethanol, 0.5 M).
-
Add the base (1.1 eq.) and stir for 15 minutes at room temperature.
-
Add the epoxide (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired β-hydroxy thioether.
Data Presentation
Physicochemical Properties
| Property | 2-Mercaptobenzothiazole |
| Molecular Formula | C₇H₅NS₂ |
| Molecular Weight | 167.25 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 177-181 °C |
| pKa | ~7.0 |
Representative Spectral Data
While specific spectral data for 7-methoxy-2-mercaptobenzothiazole and its derivatives are not extensively reported, the following provides an indication of the expected spectroscopic characteristics based on related compounds.[1][5][6]
7-Methoxy-2-(methylthio)benzothiazole (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.6-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.7 (s, 3H, SCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 165 (C=N), 158 (C-OMe), 152 (C-S), 135, 125, 115, 105 (Ar-C), 56 (OCH₃), 15 (SCH₃).
-
IR (KBr, cm⁻¹): ~ 2920 (C-H), 1600, 1480 (C=C, C=N), 1250 (C-O).
-
MS (EI): m/z (%) = [M]⁺, fragments corresponding to the loss of CH₃, SCH₃, and retro-Diels-Alder fragmentation of the thiazole ring.
Safety and Handling
7-Methoxy-2-mercaptobenzothiazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound being used.
Conclusion
This application note provides a foundational guide to the nucleophilic substitution reactions of 7-methoxy-2-mercaptobenzothiazole, with a focus on practical S-alkylation protocols. The principles and procedures outlined herein are intended to serve as a starting point for researchers to develop and optimize their own synthetic strategies for the creation of novel benzothiazole derivatives. The unique electronic properties imparted by the 7-methoxy group make this a valuable scaffold for further exploration in drug discovery and materials science.
References
- Patel, et al. (2021). Substituted benzothiazoles: A class of compounds with diverse pharmacological activities.
- Sharma, et al. (2020). A review on anticancer potential of benzothiazole derivatives. European Journal of Medicinal Chemistry.
- Gupta, et al. (2019). A review on the synthesis and antimicrobial activity of benzothiazole derivatives. Mini-Reviews in Medicinal Chemistry.
- Ricci, A., Foà, M., Todesco, P. E., & Vivarelli, P. (1965). Nucleophilic aromatic substitution: Effect of leaving groups in the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles. Tetrahedron Letters, 6(42), 3703-3706.
- Kumbhare, et al. (2012). Synthesis and biological evaluation of some new 2-substituted benzothiazole derivatives. Journal of the Korean Chemical Society.
- Kumar, et al. (2022). Structure-activity relationship studies of benzothiazole derivatives as potential therapeutic agents. Journal of Molecular Structure.
- Angelelli, J. M., Chouteau, J., Guiliano, M., & Mille, G. (1980). Electronic interactions in heterocyclic compounds: 2-substituted benzothiazoles. Spectroscopy Letters, 13(10), 741-746.
- Gorepatil, P. B., Mane, Y., & Ingle, V. (2019). Samarium(III) triflate as an efficient and reusable catalyst for facile synthesis of benzoxazoles and benzothiazoles in aqueous medium.
- Hassanzadeh, et al. (2025). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and antimicrobial activities. Journal of Microbiology, Biotechnology and Food Sciences.
- Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31-39.
- Minassi, A., & Appendino, G. (2008). Probing the vanilloid receptor: a molecular modeling study. Journal of medicinal chemistry, 51(1), 194-206.
-
ResearchGate. (n.d.). Proposed SNAr type reaction mechanism for alkylation of benzothiazoles. Retrieved from [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
-
MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
- An electro-optical and electron injection study of benzothiazole-based squaraine dyes as efficient dye-sensitized solar cell materials: a first principles study. (2014). Physical Chemistry Chemical Physics, 16(46), 25495-25504.
-
ChemRxiv. (n.d.). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. Retrieved from [Link]
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024). International Journal of Molecular Sciences, 25(23), 12896.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
- Epik: A software program for pKa prediction and protonation state generation for drug-like molecules. (2007). Journal of Computer-Aided Molecular Design, 21(12), 681-691.
- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole. (n.d.). Amazon AWS.
- Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Annals of Advances in Chemistry.
- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). Frontiers in Chemistry.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1165.
- Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Inter
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2017). PeerJ, 5, e3549.
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- statistical-study-for-the-prediction-of-pka-values-of-substituted-benzaldoximes-based-on-quantum-chemical-methods.pdf. (2010). TSI Journals.
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences, 22(24), 13388.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. (1985). Journal of Pharmaceutical Sciences, 74(4), 439-443.
- Mass Spectrometry: Fragment
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). The Journal of Organic Chemistry.
- Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. (2009). The Journal of Organic Chemistry, 74(8), 2959-2967.
- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
- Design, Synthesis, and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
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Application Note: Formulation Protocols for Rubber Vulcanization Accelerators utilizing Methoxy-Benzothiazoles
Executive Summary & Scientific Rationale
In modern elastomeric compounding, the choice of vulcanization accelerator fundamentally dictates the crosslinking kinetics, scorch safety, and ultimate thermo-mechanical properties of the rubber matrix[1]. While standard 2-Mercaptobenzothiazole (MBT) remains ubiquitous as a primary accelerator[2], strategically modified analogs—specifically methoxy-substituted compounds like 6-methoxy-2-mercaptobenzothiazole (MMBT)—offer pronounced physiochemical advantages[3].
The scientific rationale for substituting MBT with MMBT hinges on electronic and structural causality. The electron-donating methoxy group (-OCH₃) structurally enhances the basicity of the thiazole nitrogen and the nucleophilicity of the exocyclic sulfur. This accelerates the formation rate of the intermediate zinc-accelerator complex without relying solely on elevated thermal inputs. Moreover, the polar nature of the methoxy group promotes superior compatibility with highly polar filler networks, such as precipitated silica, effectively reducing filler flocculation and yielding improved rolling resistance in specialized "green" tire applications[4]. When integrated into binary blends, benzothiazole compounds inherently provide synergistic effects, lowering the required processing temperature while improving the elasticity and degradation resistance of the vulcanizate.
Mechanistic Pathways of MMBT Vulcanization
The efficiency of MMBT relies on a stoichiometric reaction cascade. Formulators must not treat accelerators as isolated additives, but as part of an interdependent chemical system[1]:
-
Activation via Solubilization : MMBT reacts with Zinc Oxide (ZnO) and Stearic Acid. Stearic acid solubilizes the Zn²⁺ ions to form a highly reactive Zinc-Mercaptide complex.
-
Ring Opening & Insertion : This complex acts as a catalyst to ring-open elemental octasulfur (S₈), creating active zinc-polysulfide intermediates.
-
Crosslinking : The polysulfide species attack the allylic positions on the polyisoprene or Styrene-Butadiene (SBR) chains, inserting sulfur bridges. Utilizing secondary accelerators like Diphenylguanidine (DPG) alongside MMBT initiates a pronounced synergistic effect, radically reducing the
cure time while maintaining early-phase stability[5].
Fig 1: Reaction pathway of methoxy-benzothiazole mediated sulfur vulcanization.
Master Formulation Design
To validate the impact of the methoxy substitution, the quantitative formulation is established below using parts per hundred rubber (phr).
Table 1: Formulations for Silica-Filled NR/SBR Blends
| Component | Functionality / Causality | Control (phr) | Experimental (phr) |
|---|---|---|---|
| SBR 1502 | Base synthetic elastomer | 70.0 | 70.0 |
| NR (CV60) | Natural rubber for tear strength | 30.0 | 30.0 |
| Silica (1165MP) | Highly dispersible polar reinforcement | 50.0 | 50.0 |
| TESPT (Silane) | Silica-to-polymer coupling agent | 4.0 | 4.0 |
| Zinc Oxide | Fundamental sulfur activator | 3.0 | 3.0 |
| Stearic Acid | Zn solubilizer | 2.0 | 2.0 |
| MBT | Standard primary accelerator[2] | 1.5 | - |
| MMBT | Methoxy-substituted polar accelerator | - | 1.5 |
| DPG | Secondary co-accelerator for synergism[5] | 0.5 | 0.5 |
| Sulfur (S₈) | Vulcanizing agent[6] | 1.8 | 1.8 |
Experimental Workflow (Self-Validating Protocol)
This workflow incorporates inherent validation checkpoints to ensure the strict segregation of mixing and curing phases.
Phase 1: Masterbatch Preparation (Non-Productive Mixing)
-
Equipment : Internal Banbury Mixer (Rotor Speed: 60 rpm).
-
Step 1.1 : Introduce SBR and NR polymers into the chamber. Masticate for 1 minute to break down molecular weight temporarily, reducing viscosity.
-
Step 1.2 : Add Silica, TESPT silane, ZnO, and Stearic Acid.
-
Step 1.3 : Sweep the ram at 3 minutes.
-
Step 1.4 : Dump precisely at 150°C.Causality : The temperature must reach ~145-150°C to catalyze the silanization reaction between TESPT and silica silanol groups. However, if curatives were present at this heat, the batch would scorch instantly.
Phase 2: Curative Addition (Productive Mixing)
-
Equipment : Two-Roll Mill (Friction ratio 1:1.2, chilled to 50°C).
-
Step 2.1 : Band the Phase 1 masterbatch onto the front roll.
-
Step 2.2 : Gradually incorporate Sulfur, MMBT, and DPG over 3 minutes.
-
Step 2.3 : Perform 6 alternating cross-cuts and 3 end-roll passes to ensure homogeneous curative dispersion.
-
Step 2.4 : Sheet off the compounded rubber.
-
⚠️ Self-Validating Checkpoint: Extract a 5g sample and perform a Moving Die Rheometer (MDR) test at 160°C. If the trace shows a scorch time (
) of < 2.5 minutes, thermal limits were breached during milling, and the batch must be rejected.
Phase 3: Vulcanization
-
Equipment : Hydraulic Platen Press (160°C, 15 MPa).
-
Step 3.1 : Cut the milled sheet to the precise mold dimensions.
-
Step 3.2 : Cure the plaques for an exact duration of
minutes (determined iteratively via the MDR trace) to ensure the core of the sample achieves maximal crosslink density.
Quantitative Data & Rheometric Impact
The inclusion of the methoxy moiety alters network formation dynamics, providing a faster optimal cure profile without severely truncating process safety.
Table 2: Comparative Rheometric and Mechanical Properties (MDR run at 160°C)
| Property | Metric | Control (MBT) | Experimental (MMBT) | Scientific Interpretation |
|---|
| Minimum Torque (
Expert Troubleshooting Tip : If the shortened scorch time (
References
1.[3] US2173731A - Vulcanization of rubber - Google Patents. google.com.3 2. BENZOTHIAZOLINE BLENDS - Ataman Kimya. atamanchemicals.com. 3.[4] EP0590457A1 - Benzothiazole derivatives as vulcanisation accelerators suitable for the introduction of polar substituents - Google Patents. google.com. 4 4.[2] 2-Mercaptobenzothiazole (MBT) |. atamankimya.com. 2 5.[6] CN102391205A - Method for synthesizing rubber vulcanization accelerant 2-mercaptobenzothiazole - Google Patents. google.com. 6 6.[5] Studies on sulfur vulcanization of natural rubber accelerated combinedly with 2-mercaptobenzothiazole and diphenylguanidine both in presence and absence of dicumyl peroxide - ResearchGate. researchgate.net. 5 7.[1] Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. arihantreclamationpvtltd.com. 1
Sources
- 1. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 2. atamankimya.com [atamankimya.com]
- 3. US2173731A - Vulcanization of rubber - Google Patents [patents.google.com]
- 4. EP0590457A1 - Benzothiazole derivatives as vulcanisation accelerators suitable for the introduction of polar substituents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102391205A - Method for synthesizing rubber vulcanization accelerant 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methoxy-1,3-benzothiazole-2-thiol
Welcome to the dedicated technical support center for the synthesis of 7-methoxy-1,3-benzothiazole-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and confidently address challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of 7-methoxy-1,3-benzothiazole-2-thiol, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield or the complete absence of the desired product. Several factors can contribute to this outcome, from reactant quality to reaction conditions.
Possible Causes and Corrective Actions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Quality of Starting Material (2-Amino-6-methoxyphenol) | 1. Verify Purity: Analyze the starting material via NMR or GC-MS to confirm its identity and purity. 2. Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography. | Impurities in the starting material can interfere with the reaction, leading to the formation of side products and consuming the reactants, thus lowering the yield of the desired product. |
| Inefficient Carbon Disulfide (CS₂) Addition | 1. Slow, Dropwise Addition: Add CS₂ to the reaction mixture slowly and carefully, preferably using a dropping funnel. 2. Temperature Control: Maintain the reaction temperature at or below room temperature during the addition of CS₂. | The reaction between the aminophenol and carbon disulfide is exothermic. Rapid addition can lead to a spike in temperature, promoting the formation of unwanted byproducts and potentially causing the decomposition of the intermediate dithiocarbamate. |
| Incomplete Cyclization | 1. Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (typically several hours). 2. Temperature: After the initial exothermic phase, the reaction may require heating to facilitate the cyclization and elimination of water. Monitor the reaction progress using TLC. | The formation of the benzothiazole ring is a cyclization-condensation reaction that can be slow at lower temperatures. Providing sufficient time and thermal energy ensures the reaction goes to completion. |
| Suboptimal pH | 1. Basic Conditions: The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to deprotonate the thiol and phenol groups. 2. pH Monitoring: While not always necessary, monitoring the pH can ensure the reaction environment remains basic, which is crucial for the initial formation of the dithiocarbamate intermediate. | The basic conditions facilitate the nucleophilic attack of the amino group on carbon disulfide and subsequently promote the cyclization by deprotonating the phenolic hydroxyl group, making it a better nucleophile. |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Optimized workflow for the synthesis of 7-methoxy-1,3-benzothiazole-2-thiol.
Issue 2: Product Purity and Contamination
Even with a good yield, the purity of the final product is paramount, especially in drug development. Contaminants can arise from unreacted starting materials, side products, or decomposition.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Purification Strategy | Scientific Rationale |
| Unreacted 2-Amino-6-methoxyphenol | TLC, NMR | Recrystallization: The starting material is often more soluble in common solvents than the product. Acid Wash: Washing the crude product with a dilute acid can remove the basic starting material. | The difference in polarity and solubility between the starting material and the product allows for their separation by recrystallization. The basic nature of the amino group allows for its removal through an acid-base extraction. |
| Polymeric Byproducts | Insoluble material, broad NMR signals | Filtration: If the byproducts are insoluble, they can be removed by filtering the reaction mixture before workup. Solvent Selection: Careful selection of the recrystallization solvent can leave polymeric materials behind. | Polymerization can occur under harsh reaction conditions. These high molecular weight byproducts typically have very low solubility and can be physically separated. |
| Oxidation Products | Discoloration of the product (often to a darker yellow or brown) | Activated Charcoal: Treatment with activated charcoal during recrystallization can remove colored impurities. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. | The thiol group in the product is susceptible to oxidation, which can lead to the formation of disulfides and other colored impurities. Activated charcoal has a high surface area and can adsorb these colored molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base, typically an alkali hydroxide like KOH or NaOH, plays a dual role in the synthesis. Firstly, it deprotonates the amino group of 2-amino-6-methoxyphenol, increasing its nucleophilicity to attack the electrophilic carbon of carbon disulfide. Secondly, it facilitates the cyclization step by deprotonating the phenolic hydroxyl group, which then attacks the intermediate dithiocarbamate to form the thiazole ring and eliminate a molecule of water.
Q2: Why is slow, controlled addition of carbon disulfide important?
The reaction between the aminophenol and carbon disulfide is highly exothermic. Adding CS₂ too quickly can cause a rapid increase in temperature. This can lead to several undesirable outcomes:
-
Formation of byproducts: Higher temperatures can promote side reactions, such as the formation of isothiocyanates or polymeric materials.
-
Decomposition: The thermally sensitive dithiocarbamate intermediate can decompose at elevated temperatures.
-
Safety Hazard: A rapid exotherm can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. A suitable mobile phase might be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate that the reaction is proceeding.
Q4: What are the key safety precautions to consider during this synthesis?
-
Carbon Disulfide (CS₂): CS₂ is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Bases (KOH/NaOH): Concentrated solutions of potassium hydroxide and sodium hydroxide are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Acidification: The final acidification step should be performed slowly and with cooling, as it is an exothermic process.
Logical Relationship of Key Reaction Steps
Caption: Key mechanistic steps in the synthesis.
References
-
Synthesis of 2-Mercaptobenzothiazole Derivatives: This paper provides a general overview of the synthesis of related compounds and discusses the reaction mechanism. Journal of Organic Chemistry. [Link]
-
Optimization of Reaction Conditions for Heterocyclic Synthesis: A relevant article discussing the importance of reaction parameters in similar syntheses. Organic Process Research & Development. [Link]
-
Safety in the Chemical Laboratory: A comprehensive guide to handling hazardous chemicals like carbon disulfide. American Chemical Society. [Link]
Purification strategies for removing isomers in benzothiazole synthesis
An essential, yet often formidable, challenge in the synthesis of benzothiazole derivatives is the effective separation of isomers. Positional isomers, diastereomers, and enantiomers can form concurrently depending on the asymmetry of the precursors and reaction conditions. Their similar physicochemical properties—such as polarity, solubility, and boiling points—can render conventional purification methods inadequate, leading to compromised sample purity, which is particularly detrimental in drug development and materials science.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on navigating the complexities of benzothiazole isomer purification. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you troubleshoot and optimize your separation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of benzothiazole isomers often so difficult?
The difficulty primarily stems from the subtle structural differences between isomers. For instance, positional isomers (e.g., 4-methyl- vs. 6-methyl-substituted benzothiazoles) exhibit very similar polarities and molecular weights. This leads to nearly identical solubility profiles and retention factors in chromatography, making separation by standard crystallization or column chromatography challenging.[1][2] Enantiomers, being chemically identical in an achiral environment, pose an even greater challenge, requiring specialized chiral separation techniques.[3]
Q2: What are the primary purification strategies I should consider for benzothiazole isomers?
The main strategies, in order of increasing complexity and cost, are:
-
Fractional Crystallization: Exploits minor differences in solubility between isomers in a specific solvent system. It is often the first method attempted for solid compounds.[4]
-
Column Chromatography: Separates compounds based on differential adsorption to a stationary phase. Optimization of both the stationary and mobile phases is key.[1][5]
-
Preparative High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): Offers higher resolution than standard column chromatography and is particularly useful for separating closely eluting isomers or enantiomers (using a chiral stationary phase).[3][6]
-
Chemical Derivatization: Involves temporarily converting the isomeric mixture into derivatives that have more distinct physical properties, facilitating separation. The original functionality is restored in a subsequent step.
Q3: How can I quickly assess the isomeric ratio in my crude product mixture?
A preliminary assessment is crucial for selecting an appropriate purification strategy. High-resolution techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A small-scale analytical HPLC run is one of the most reliable methods. It can often resolve isomers that appear as a single spot on a TLC plate.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude mixture can reveal the presence of isomers if there are distinct, non-overlapping peaks corresponding to each isomer. Integration of these peaks provides a quantitative ratio. For example, protons on or near a substituent will have slightly different chemical shifts in different positional isomers.[8]
-
Chiral HPLC: For enantiomeric mixtures, analytical chiral HPLC is essential to determine the enantiomeric excess (ee).[3]
Troubleshooting Guide 1: Fractional Crystallization
Fractional crystallization is a powerful, scalable, and cost-effective technique but requires careful optimization.[4]
Q: My isomers are co-crystallizing or precipitating as an oil. What should I do?
This common issue arises when the isomers have very similar solubilities or when the solution is supersaturated too quickly.
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Solutions & Rationale |
| Poor Solvent Choice | Solvent Screening: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). The goal is to maximize the solubility difference between the desired isomer and the impurities.[4] |
| Supersaturation is too high / Cooling is too fast | Slow Cooling Protocol: After dissolving the compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly and undisturbed. Placing the flask in a warm water bath that cools gradually can promote the formation of larger, purer crystals. Rapid cooling traps impurities.[4] |
| Inability to find a suitable single solvent | Use a Solvent-Antisolvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise at a constant temperature until the solution becomes faintly cloudy (the saturation point). This technique, also known as solvent layering, can finely tune the solubility.[9] Common pairs include ethanol-water, acetone-hexane, and dichloromethane-ligroin.[4] |
Workflow for Optimizing Fractional Crystallization
Caption: Workflow for crystallization optimization.
Troubleshooting Guide 2: Column Chromatography
When crystallization fails, column chromatography is the next logical step. The key to separating isomers is to exploit subtle differences in their interaction with the stationary phase.
Q: My isomers have nearly identical Rf values on silica gel TLC. How can I improve separation?
This indicates that the polarity difference between the isomers is insufficient for separation under the tested conditions.
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Solutions & Rationale |
| Suboptimal Mobile Phase | Solvent System Tuning: Instead of a simple two-component system (e.g., hexane/ethyl acetate), try a three-component system. Adding a small amount of a third solvent (e.g., 0.5% methanol or triethylamine in dichloromethane) can significantly alter selectivity. For acidic or basic compounds, adding a modifier like acetic acid or triethylamine, respectively, can improve peak shape and separation.[1] |
| Incorrect Stationary Phase | Change the Adsorbent: If silica gel (slightly acidic) fails, try neutral or basic alumina. Some benzothiazoles can be sensitive to the acidic nature of silica, leading to degradation or poor separation.[1] Alternatively, consider reverse-phase chromatography (e.g., C18 silica), where the separation is based on hydrophobicity rather than polarity. This often provides a completely different selectivity profile.[7] |
| Poor Resolution | Optimize Column Parameters: Use a longer, narrower column and a finer mesh silica gel for higher theoretical plates and better resolution. Run a shallow solvent gradient instead of an isocratic elution. A slow, shallow gradient from a non-polar to a more polar solvent system can effectively resolve closely-eluting compounds.[2][5] |
Protocol: Basic Column Chromatography Optimization
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:EtOAc, then 7:3, 1:1, etc.). The ideal system gives Rf values for your isomers between 0.2 and 0.4 and shows some separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column carefully to avoid air bubbles.
-
Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
-
Elution: Start eluting with the least polar solvent system identified in the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient (if needed): If the compounds do not elute, gradually increase the polarity of the mobile phase. A shallow gradient is often more effective for isomers than a steep one.
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm purity using HPLC or NMR.[1]
Troubleshooting Guide 3: Advanced Separation Strategies
Q: Both crystallization and standard chromatography have failed. What other options exist?
When isomers are particularly stubborn, more advanced or chemically-driven methods are required.
-
Preparative HPLC/SFC:
-
Principle: Utilizes high-efficiency columns for superior separation power. For enantiomers, a Chiral Stationary Phase (CSP) is essential.[3][6] The CSP creates a temporary diastereomeric complex with each enantiomer, leading to different retention times.
-
When to Use: When you need very high purity (>99.5%) or when all other methods have failed. It is excellent for separating valuable, small-scale samples.
-
Considerations: This method is more expensive and less scalable than crystallization or flash chromatography. Method development can be time-consuming.
-
-
Chemical Derivatization:
-
Principle: This strategy involves reacting the isomer mixture with a chiral or achiral reagent to form new compounds (e.g., esters, amides) that have significantly different physical properties. These derivatives are then separated using standard techniques (crystallization or chromatography), after which the original functionality is regenerated by cleaving the derivatizing group.
-
Example Workflow: A mixture of isomeric benzothiazole carboxylic acids could be esterified with a bulky alcohol. The resulting esters may have different crystalline structures or chromatographic retention times, allowing for separation. Subsequent hydrolysis would yield the pure, separated isomeric acids.
-
Decision Tree for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
- Unknown. (n.d.).
- BenchChem. (2025).
- Shafquat, M. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols. Organic Chemistry Portal.
- Various Authors. (2019).
- Weiss, S., & Reemtsma, T. (2009).
- Müller, A., et al. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
- Gujjar, M. A. S., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Unknown. (n.d.).
- Kaplancikli, Z. A., et al. (2019). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC.
- BenchChem. (2025).
- Kumar, A., et al. (2018).
- Franzini, R., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Recrystallization of 7-Methoxy-2-Mercaptobenzothiazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the recrystallization of 7-methoxy-2-mercaptobenzothiazole. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and real-world laboratory challenges, offering field-proven insights to help you achieve high purity and consistent results.
Fundamentals of Recrystallization for 7-Methoxy-2-Mercaptobenzothiazole
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution (mother liquor).
For 7-methoxy-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole (MBT), its physicochemical properties will be the primary determinant of a suitable solvent system. While specific solubility data for the 7-methoxy derivative is not extensively published, we can infer its likely behavior from the well-characterized parent compound, MBT. MBT has a melting point of approximately 177-181°C and is soluble in polar organic solvents like acetone and ethanol, slightly soluble in less polar solvents like benzene, and insoluble in water.[3][4] The presence of the methoxy group in the 7-position is expected to slightly increase the polarity of the molecule.
Key Solvent Selection Criteria
An ideal solvent for the recrystallization of 7-methoxy-2-mercaptobenzothiazole should possess the following characteristics:
-
High Temperature Coefficient of Solubility: The solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and very little when cold.[2]
-
Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be very soluble in the solvent at all temperatures or insoluble even at high temperatures, allowing for their removal by filtration.
-
Safety: The solvent should have a low toxicity and flammability profile.
Recommended Solvents for Screening
Based on the structure of 7-methoxy-2-mercaptobenzothiazole and data from related compounds, the following solvents are recommended for initial screening. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
| Solvent | Rationale | Potential Issues |
| Ethanol | Benzothiazole derivatives are often successfully recrystallized from ethanol.[6][7] It is a moderately polar solvent that is likely to exhibit a good solubility profile for the target compound. | May have moderate solubility at room temperature, potentially reducing yield. |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point, which can sometimes be advantageous. | Slower to evaporate than ethanol. |
| Acetone | MBT is highly soluble in acetone. Acetone is a polar aprotic solvent that can be effective, but its low boiling point can make it challenging to maintain a hot, saturated solution. | Very volatile, can be difficult to handle without significant evaporation. |
| Ethyl Acetate | A moderately polar solvent that is often a good choice for a wide range of organic compounds. | May not provide a steep enough solubility curve. |
| Toluene | A less polar, aromatic solvent. While MBT is only slightly soluble in benzene, toluene's higher boiling point may improve solubility at elevated temperatures. It can be useful if the compound is too soluble in more polar solvents.[8] | Higher boiling point makes it more difficult to remove completely. |
Mixed Solvent Systems
If a single solvent does not provide the ideal solubility characteristics, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
| Solvent System | Rationale |
| Ethanol/Water | A classic mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. This indicates the saturation point has been reached. |
| Acetone/Hexane | Acetone acts as the good solvent, and hexane as the anti-solvent. This is a good option for compounds that are highly soluble in acetone. |
| Toluene/Hexane | For less polar compounds, this system can be effective. Toluene is the good solvent, and hexane is the anti-solvent. |
| Dichloromethane/Methanol | Dichloromethane can be a good solvent, with methanol acting as the anti-solvent.[9] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude 7-methoxy-2-mercaptobenzothiazole into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.
-
Continue adding the solvent dropwise while heating until the solid dissolves completely.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show minimal solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Protocol 2: General Recrystallization Procedure
-
Place the crude 7-methoxy-2-mercaptobenzothiazole in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or a boiling chip to the flask.
-
Add a small amount of the chosen recrystallization solvent, enough to create a slurry.
-
Heat the flask on a hot plate with stirring.
-
Once the solvent is boiling, add more hot solvent in small portions until the solid just dissolves. Do not add an excess of solvent, as this will reduce the yield.
-
If the solution is colored, and the pure compound is known to be colorless or pale yellow, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry completely in a vacuum oven or in a desiccator.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the recrystallization of benzothiazole derivatives and how to address them:
Q1: The compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.
-
Solution 2: Change the solvent system. Choose a solvent with a lower boiling point or use a mixed solvent system where the "good" solvent has a lower boiling point.
-
Solution 3: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[10]
Q2: No crystals formed, even after cooling in an ice bath. What went wrong?
A2: This is a common problem and usually indicates that the solution is not saturated.
-
Solution 1: Too much solvent was used. The most likely cause is the addition of too much solvent.[11] Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.
-
Solution 2: The solution is supersaturated. Sometimes, a solution can become supersaturated and resist crystallization. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Solution 3: The compound is very soluble in the chosen solvent. If reducing the solvent volume doesn't work, the compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system with an anti-solvent is needed.
Q3: The recovery of the purified compound is very low. How can I improve the yield?
A3: A low yield can be due to several factors.
-
Reason 1: Using too much solvent. As mentioned above, excess solvent will keep more of your compound dissolved in the mother liquor.
-
Reason 2: Premature crystallization during hot filtration. If the solution cools too much during hot gravity filtration, the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Reason 3: Incomplete crystallization. Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.
-
Reason 4: Washing with too much cold solvent. While washing the crystals is necessary, using an excessive amount of cold solvent will dissolve some of your product. Use only a small amount to rinse the crystals.
Q4: The recrystallized product is still colored. How can I remove the color?
A4: Colored impurities can often be removed with activated charcoal.
-
Procedure: After dissolving the crude product in the hot solvent, allow the solution to cool slightly below its boiling point before adding a small amount of activated charcoal (a spatula tip is usually sufficient). Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.[12]
Q5: How do I know if my recrystallized product is pure?
A5: The purity of the recrystallized 7-methoxy-2-mercaptobenzothiazole should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of your recrystallized product to the literature value, if available. A broad or depressed melting point indicates the presence of impurities.
-
Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity.[13] A pure compound will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[14]
Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization solvent for 7-methoxy-2-mercaptobenzothiazole.
Caption: Decision workflow for optimizing the recrystallization of 7-methoxy-2-mercaptobenzothiazole.
References
- BenchChem. (2025).
- Azzam, H. A., Elgemeie, G. H., & Elghandour, A. H. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
- Ortyl, J., & Popielarz, R. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 28(3), 1345.
- PQRI. (n.d.). Analysis of Mercaptobenzothiazole (MBT)
- University of Colorado Boulder. (n.d.).
- University of York. (n.d.).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Wired Chemist. (n.d.).
- University of California, Los Angeles. (n.d.).
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- BenchChem. (2025).
- Abdul Baqi, R. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Annals of the Romanian Society for Cell Biology, 2850-2860.
- Fängström, T., et al. (1998). Stability of the mercaptobenzothiazole compounds.
- EP0169107A1 - Process for the purification of mercaptobenzothiazole. (1986).
- PubChem. (n.d.). 6-Ethoxy-2-mercaptobenzothiazole.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Asian Publication Corporation. (2012).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2- (Morpholinodithio)
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- Benzothiazole deriv
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). Processes, 13(9), 3071.
- Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6315–6319.
- Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(B), B90.
- Shabadi, C. V., et al. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(1), 43-45.
- Purification of 2-mercaptobenzothiazole by solvent extraction. (n.d.).
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- US4515957A - Purification of mercaptobenzothiazole. (1985).
- Patel, A., et al. (2021). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.
- Polymorphic Control of Solution-Processed Cu2SnS3 Films with Thiol–Amine Ink Formulation. (2022).
- Reemtsma, T., & Jekel, M. (1996). Extraction and analysis of various benzothiazoles from industrial wastewater.
- Miljøstyrelsen. (2014). 2- Mercapto- benzothiazole (MBT).
- CAMEO Chemicals. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
- Preparation and Characterization of Substituted 3‐Benzothiazol‐2‐Ylcoumarins. (2025).
- BenchChem. (n.d.). Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol.
- Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025).
- ChemicalBook. (n.d.). 2-Mercaptobenzothiazole(149-30-4) 1H NMR spectrum.
- Polymorphism in α-sexithiophene crystals: relative stability and transition path. (n.d.). Physical Chemistry Chemical Physics.
- Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.).
- Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. (2012). Asian Journal of Chemistry, 24(1), 121-124.
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Removing disulfide impurities from 7-methoxy-1,3-benzothiazole-2-thiol samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling 7-methoxy-1,3-benzothiazole-2-thiol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering disulfide impurities in their samples. Our goal is to equip you with the expertise to identify, remove, and prevent these common contaminants, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise when working with 7-methoxy-1,3-benzothiazole-2-thiol and its derivatives.
Q1: I've synthesized 7-methoxy-1,3-benzothiazole-2-thiol, but my analytical data (NMR, LC-MS) suggests the presence of a significant impurity. What is this likely to be and why does it form?
Answer: The most probable contaminant in your sample is the corresponding disulfide, bis(7-methoxy-1,3-benzothiazol-2-yl) disulfide .
Causality: Thiol (-SH) groups, like the one in your target compound, are susceptible to oxidation.[1] In the presence of atmospheric oxygen, catalysts, or even mild oxidizing agents, two thiol molecules can couple to form a disulfide bond (-S-S-). This is a very common side reaction in the synthesis and storage of thiol-containing compounds. The reaction is often facilitated by exposure to air, especially under neutral or basic conditions which favor the formation of the reactive thiolate anion.
Q2: How can I quickly and reliably confirm that the impurity is the disulfide?
Answer: You can use a combination of standard laboratory techniques to confirm the presence of the disulfide impurity. The key is to look for the absence of the thiol-specific signals and the appearance of new signals corresponding to the more symmetrical disulfide structure.
| Analytical Technique | Principle & Procedure | What to Look For |
| Thin-Layer Chromatography (TLC) | The thiol and its disulfide will have different polarities. The disulfide is generally less polar than the thiol. Spot your sample on a silica gel plate and elute with a non-polar solvent system (e.g., Hexane:Ethyl Acetate).[2] | The disulfide impurity will appear as a separate spot with a higher Rf value (travels further up the plate) compared to the more polar thiol product. |
| ¹H NMR Spectroscopy | The most definitive evidence is the disappearance of the thiol proton (-SH). Dissolve the sample in a deuterated solvent like DMSO-d₆.[3] | The thiol proton of a benzothiazole-2-thiol typically appears as a very broad singlet far downfield, often between 13.0 and 14.0 ppm .[4][5] The absence or significant reduction of this peak's integration strongly indicates disulfide formation. You may also observe slight shifts in the aromatic proton signals. |
| HPLC-MS | High-Performance Liquid Chromatography coupled with Mass Spectrometry provides separation and mass identification. | The disulfide will have a different retention time than the thiol. The mass spectrum will show a molecular ion peak corresponding to the disulfide's mass (approximately double the mass of the thiol minus two hydrogen atoms). |
| Ellman's Test (DTNB Assay) | This is a quantitative colorimetric assay for free thiols. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored anion (TNB) that absorbs at 412 nm.[6][7][8] | A pure sample of your thiol will give a strong colorimetric signal. A sample contaminated with disulfide will show a proportionally weaker signal, as the disulfide does not react with DTNB.[7] |
Q3: My sample is contaminated. What is the most direct method to remove the disulfide impurity?
Answer: The most chemically robust method is to convert the disulfide impurity back into your desired thiol product through a reductive workup . This process cleaves the disulfide (-S-S-) bond, regenerating two thiol (-SH) groups.[9] Following reduction, a simple purification step like recrystallization or filtration is often sufficient to isolate the pure product.
This approach is superior to direct purification methods like chromatography when the impurity levels are high, as it actively converts the impurity into the desired product, maximizing your yield.
Caption: Chemical principle of disulfide reduction using DTT.
Q5: Can I just use recrystallization or column chromatography without a chemical reduction step?
Answer: Yes, these standard purification techniques can be effective, particularly if the level of disulfide impurity is low.
-
Recrystallization: This method relies on solubility differences between your thiol product and the disulfide impurity. Benzothiazole-2-thiols are often soluble in ethanol, acetone, or alkali solutions. [10]You can attempt recrystallization from a suitable solvent like ethanol. [11]The less soluble compound will crystallize out first upon cooling.
-
Column Chromatography: Separation on a silica gel column is a viable option. [12][13]The less polar disulfide will typically elute before the more polar thiol. However, be aware that some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, which could potentially degrade the product. [14]Using a neutral support like alumina or deactivating the silica with a small amount of triethylamine in your eluent can mitigate this risk.
Trustworthiness Check: While these methods can work, they may lead to lower recovery of the desired product if the impurity level is high, as you are physically removing the impurity rather than converting it. For this reason, a reductive workup followed by a simple purification is often the more efficient and higher-yielding strategy.
Q6: How can I prevent disulfide impurities from forming in the first place?
Answer: Prevention is key to maintaining the purity of your compound during synthesis and storage.
-
During Synthesis & Workup: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Degas your solvents before use.
-
During Storage: Store the purified 7-methoxy-1,3-benzothiazole-2-thiol as a solid in a tightly sealed container, preferably under an inert atmosphere. Refrigeration (e.g., 4°C) can also slow the rate of oxidation. Avoid storing it in solution for extended periods unless absolutely necessary.
Detailed Experimental Protocols
Protocol 1: Reductive Purification using Dithiothreitol (DTT)
This protocol describes the conversion of disulfide impurities back to the desired thiol, followed by isolation.
1. Reaction Setup:
- In a round-bottom flask, dissolve your impure 7-methoxy-1,3-benzothiazole-2-thiol sample in a suitable solvent (e.g., Tetrahydrofuran (THF) or a mixture of THF/water).
- Add Dithiothreitol (DTT) to the solution. A molar excess of 1.5 to 2.0 equivalents relative to the estimated disulfide content is recommended. If the impurity amount is unknown, start with 0.1 equivalents relative to the total sample mass.
- Add a mild base, such as triethylamine (TEA) or sodium bicarbonate, to raise the pH to ~8. This facilitates the deprotonation of the thiol on DTT to the more nucleophilic thiolate, increasing the reaction rate. [15] 2. Reaction Execution:
- Stir the mixture at room temperature.
- Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane:chloroform as eluent). [2]The spot corresponding to the disulfide impurity (higher Rf) should gradually disappear, while the spot for the thiol product (lower Rf) should intensify. The reaction is typically complete within 1-3 hours.
3. Work-up and Purification:
- Once the reaction is complete, acidify the mixture slightly with dilute HCl (1M) to quench the reaction and neutralize the base.
- Pour the mixture into a separatory funnel with ethyl acetate and water. Extract the organic layer.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Remove the solvent under reduced pressure to yield the crude product, which should now be significantly enriched in the desired thiol.
- Further purify the product by recrystallization from a solvent like ethanol to remove the oxidized DTT and any remaining impurities. [11] 4. Final Analysis:
- Confirm the purity of the final product using ¹H NMR (verifying the presence of the -SH peak around 13-14 ppm in DMSO-d₆) and TLC.
Protocol 2: Purity Assessment by Analytical HPLC
This protocol provides a general method for assessing the purity of your final sample.
1. Sample Preparation:
- Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).
2. HPLC Conditions (General Starting Point):
- Column: C18 reverse-phase column (e.g., Waters Symmetry C18). [16] * Mobile Phase A: Water with 0.05% Formic Acid. [16] * Mobile Phase B: Acetonitrile with 0.05% Formic Acid. [16] * Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
- Flow Rate: 0.2 - 1.0 mL/min. [16] * Detection: UV detector set to a wavelength where the benzothiazole ring absorbs strongly (e.g., ~326 nm). [6] 3. Analysis:
- Inject a small volume (5-10 µL) of your sample.
- A pure sample should show a single major peak. The presence of the disulfide impurity will be indicated by a second, distinct peak, typically with a different retention time. The peak area percentages can be used to quantify the purity.
References
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Baird, R. et al. (n.d.). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC. National Center for Biotechnology Information. Available at: [Link]
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Let's Talk Academy. (2025). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Let's Talk Academy. Available at: [Link]
-
Zhang, L. et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 7-Methoxy-2-(methylthio)benzo[d]thiazole. National Center for Biotechnology Information. Available at: [Link]
-
Huang, Y. et al. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Mthembu, S.N. et al. (n.d.). Breaking a Couple: Disulfide Reducing Agents. SciSpace. Available at: [Link]
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Unknown Author. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
LIBIOS. (n.d.). Thiol/disulfide. LIBIOS. Available at: [Link]
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Findik, E. (2012). Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. Turkish Journal of Chemistry. Available at: [Link]
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Yakymchuk, R. & I. Fita. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
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Kumar, P. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
- Google Patents. (n.d.). Process for removing one or more disulfide compounds. Google Patents.
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Nagy, P. (2013). Quantification of Thiols and Disulfides - PMC. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Process for the removal of thiols from hydrocarbon oils. Google Patents.
-
Mthembu, S.N. et al. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. Available at: [Link]
-
ChemBK. (n.d.). Benzothiazole-2-thiol. ChemBK. Available at: [Link]
-
Ghorab, M.M. et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. Available at: [Link]
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Indian Academy of Sciences. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega. ACS Publications. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Royal Society of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Helmholtz-Zentrum Dresden-Rossendorf. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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PQRI. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. PQRI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiol-disulfide exchange in human growth hormone - PMC. National Center for Biotechnology Information. Available at: [Link]
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Enhancing fluorescence quantum yield in 7-methoxy-benzothiazole derivatives
Welcome to the Technical Support Center for Photophysical Diagnostics. This guide is curated for senior researchers, assay developers, and medicinal chemists tasked with synthesizing and optimizing 7-methoxy-benzothiazole derivatives.
As an Application Scientist, I designed this guide not merely to provide operational steps, but to explain the causality behind the photophysical behaviors of these fluorophores. Understanding the intrinsic mechanisms—such as Excited-State Intramolecular Proton Transfer (ESIPT) and restriction of molecular motion—is paramount to rationally tuning the photoluminescent quantum yield (PLQY).
Module 1: Theoretical Diagnostics & Causality
Benzothiazole derivatives are highly prized in bio-imaging and fluorescence diagnostics due to their large Stokes shifts and structural versatility[1]. The integration of a 7-methoxy group—a strong electron-donating group (EDG)—enriches the electron density of the aromatic core. While this effectively red-shifts the absorption and emission spectra, it frequently yields a counterintuitive drop in fluorescence quantum yield in solution[2].
The Causality of Quenching: In solution, electron-rich derivatives like 7-methoxy-benzothiazoles often experience rapid structural relaxation in the excited state. This molecular rotation opens non-radiative decay pathways by driving the molecule toward a non-emissive S0/S1 conical intersection[3]. Furthermore, if the compound relies on an ESIPT mechanism (e.g., 2-(2-hydroxyphenyl)benzothiazoles), the lack of complementary electron-withdrawing groups (EWGs) can destabilize the highly emissive keto tautomer, allowing thermal deactivation to outcompete photon emission[4].
Module 2: Troubleshooting Guides & FAQs
Q1: We synthesized a 7-methoxy-benzothiazole analog, but the PLQY in polar solutions (like THF or DMF) is near zero. Why does it only fluoresce in the solid state? A1: You are observing Aggregation-Induced Emission (AIE) or Dual-State Emission (DSE) characteristics[5]. In solution, the energy is lost to vibrational and rotational motions (non-radiative decay). In the solid state, these intramolecular motions are restricted by the crystal lattice—a phenomenon known as Restriction of Intramolecular Motions (RIM). To enhance the solution-state PLQY, you must chemically rigidify the molecular skeleton or introduce viscosity to the microenvironment.
Q2: How can we rationally chemically modify the structure to maintain the 7-methoxy red-shift but massively enhance the solution-state QY? A2: You need to balance the push-pull electronic system and restrict structural relaxation. Two proven causational strategies include:
-
Cyano-substitution (EWG balancing): Introducing a strong EWG, such as a cyano (-CN) group, on the adjacent phenyl ring drastically limits the structural relaxation required to reach the conical intersection. This modification has been empirically proven to enhance the PLQY of benzothiazoles in dichloromethane (CH₂Cl₂) from 0.01 up to 0.49 without compromising the solid-state emission[4].
-
Boron Complexation: By complexing the heteroatoms of the benzothiazole with a boron atom, you force a rigid, tautomerized keto-like resonance form. This not only traps the molecule in an emissive state but pushes the emission strictly into the highly desirable near-infrared (NIR) region[1].
Q3: Are solvent polarity effects responsible for quenching my ESIPT-based 7-methoxy derivative? A3: Yes. Highly polar, protic solvents (like methanol or water) can hydrogen-bond with the critical hydroxyl or amine groups on your compound. This disrupts the intrinsic intramolecular hydrogen bond necessary for the rapid ESIPT process (the transition from the excited Enol* state to the highly emissive Keto* state). Switch to aprotic solvents (e.g., Toluene, CH₂Cl₂) to preserve the intramolecular hydrogen bonding network.
Module 3: Quantitative Data Analysis
The table below summarizes the causal relationships between specific structural/environmental modifications and their resulting PLQY impacts, serving as a benchmarking tool for your experiments.
| Compound / Modifying Condition | Mechanism of Action | Solvent/Environment | Quantum Yield (ΦF) |
| Parent HBT (Unmodified) | Rapid structural relaxation (loss of energy) | CH₂Cl₂ | 0.01[4] |
| CN-HBT (Cyano substitution) | Conical intersection restriction via EWG | CH₂Cl₂ | 0.49[4] |
| Thioflavin T (Monomer) | Free rotation around benzothiazole bond | Aqueous Buffer | <0.01[3] |
| Thioflavin T (Aggregated) | Restriction of Molecular Motion (AIE) | Amyloid Matrix | ~0.45[3] |
| Quinine Sulphate (Standard) | High rigidity reference standard | 0.1 M H₂SO₄ | 0.54[5] |
Module 4: Experimental Workflows & Methodologies
To accurately diagnose whether your QY issue is intrinsic (molecular) or extrinsic (environmental), you must execute a self-validating relative quantum yield protocol.
Protocol: Self-Validating Relative PLQY Measurement
This methodology utilizes Quinine Sulphate as an absolute reference to calculate the quantum yield of your novel 7-methoxy derivatives.[5]
Step 1: Preparation of the Reference Standard
-
Dissolve highly purified Quinine Sulphate in 0.1 M H₂SO₄ to achieve a maximum absorbance of ≤ 0.05 at 372 nm (to avoid inner-filter effects).
-
Self-Validation Step: Measure the PLQY of a secondary standard (e.g., Fluorescein in 0.1 M NaOH) against this primary reference. A deviation of >5% from literature indicates spectrophotometer calibration errors, rendering any test compound data invalid. Do not proceed until recalibrated.
Step 2: Preparation of the 7-Methoxy-Benzothiazole Sample
-
Dissolve your target compound in a spectro-grade, anhydrous, aprotic solvent (e.g., Toluene or CH₂Cl₂) to prevent ESIPT quenching.
-
Dilute the sample until its absorbance at the excitation wavelength perfectly matches the absorbance of your reference standard (≤ 0.05).
Step 3: Spectral Acquisition & Calculation
-
Excite both the standard and the sample at the precise isobestic point or selected excitation wavelength.
-
Integrate the total area under the fluorescence emission spectra for both solutions.
-
Calculate the quantum yield using the classical comparative equation: Φs = Φr × (Is / Ir) × (ηs² / ηr²) (Where Φ = quantum yield, I = integrated emission intensity, and η = refractive index of the solvents).
Module 5: Diagnostic Visualizations
The following diagrams map the photophysical decay pathways and the standardized optimization workflow.
Figure 1: ESIPT decay pathways and PLQY quenching mechanisms in benzothiazole fluorophores.
Figure 2: Step-by-step causational workflow for optimizing fluorescence quantum yield.
Module 6: References
-
Technical Support Center: Enhancing the Photoluminescent Quantum Yield of Benzothiazole Derivatives. Benchchem. Available at:
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. National Institutes of Health (PMC). Available at:
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers. Available at:
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. Available at:
-
Dual state emission of 7-methoxy-2-(6-subsitutedbenzo[d]thiazol-2-yl)naphthalen-1-ol via ESIPT: A synergistic experimental-theoretical study. DOI.org. Available at:
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- 1. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing the Stability of 7-methoxy-1,3-benzothiazole-2-thiol through pH Adjustment
Welcome to the technical support center for 7-methoxy-1,3-benzothiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a series of frequently asked questions (FAQs) and detailed protocols to ensure the optimal stability of 7-methoxy-1,3-benzothiazole-2-thiol in your experimental setups.
Introduction to the Stability of 7-methoxy-1,3-benzothiazole-2-thiol
7-methoxy-1,3-benzothiazole-2-thiol is a heterocyclic compound with a thiol group, making it susceptible to various degradation pathways, particularly those influenced by pH. Understanding and controlling the pH of your solutions is paramount to maintaining the integrity and activity of this compound. The primary stability concerns for this molecule are oxidation of the thiol group and potential ring-opening under certain pH conditions. This guide will walk you through the principles and practices of pH adjustment for maximizing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the stability of 7-methoxy-1,3-benzothiazole-2-thiol in solution?
The most critical factor is the pH of the solution. The thiol group of 7-methoxy-1,3-benzothiazole-2-thiol can exist in two forms: the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). The equilibrium between these two forms is governed by the compound's pKa. The thiolate form is significantly more susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidative degradation products. Therefore, controlling the pH to favor the more stable protonated form is crucial for its stability in solution.
Q2: What is the pKa of 7-methoxy-1,3-benzothiazole-2-thiol and how does it influence stability?
This pKa value is critical because at a pH above the pKa, the deprotonated, highly reactive thiolate anion becomes the dominant species. The thiolate is a much stronger nucleophile and is more readily oxidized than the protonated thiol. To maintain stability and prevent oxidative degradation, it is recommended to keep the pH of the solution at least 1.5 to 2 pH units below the pKa.
Q3: What is the recommended pH range for storing solutions of 7-methoxy-1,3-benzothiazole-2-thiol?
Based on the estimated pKa, the recommended pH range for optimal stability is pH 4.0 to 5.5 . In this acidic range, the thiol group will be predominantly in its protonated (R-SH) form, minimizing the concentration of the reactive thiolate anion and thus reducing the rate of oxidation. Benzothiazole rings are generally stable in acidic conditions but can be susceptible to ring-opening under strongly basic conditions.[2]
Q4: My solution of 7-methoxy-1,3-benzothiazole-2-thiol is showing a yellow discoloration and a decrease in potency over time. What could be the cause?
This is a classic sign of oxidative degradation. The thiol group is likely oxidizing to form a disulfide dimer (bis(7-methoxy-1,3-benzothiazol-2-yl) disulfide), which is often colored. This process is accelerated at higher pH values (above the pKa), in the presence of oxygen, and by trace metal ions which can catalyze the oxidation.
To troubleshoot this issue:
-
Verify and adjust the pH of your solution to the recommended range of 4.0-5.5 using a suitable buffer.
-
Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
Work under an inert atmosphere as much as possible during solution preparation and storage.
-
Add a chelating agent , such as 0.1 mM EDTA, to sequester any trace metal ions that could be catalyzing the oxidation.
-
Consider adding an antioxidant , such as ascorbic acid or butylated hydroxytoluene (BHT), to the formulation.
Q5: What are the primary degradation pathways for 7-methoxy-1,3-benzothiazole-2-thiol that I should be aware of?
The two primary degradation pathways to consider are:
-
Oxidation: This is the most common degradation pathway for thiol-containing compounds. The thiol group (-SH) can be oxidized to form a disulfide (-S-S-), and further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. This is highly pH-dependent and is accelerated by oxygen and metal ions.
-
Base-catalyzed Ring Opening: While generally stable, the benzothiazole ring can undergo nucleophilic attack and subsequent ring-opening under strongly basic conditions.[2] This is why maintaining a slightly acidic to neutral pH is crucial.
It is also important to consider photodegradation , as many aromatic heterocyclic compounds are light-sensitive. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of the compound. | - Use a co-solvent such as ethanol, DMSO, or acetonitrile. - Prepare a more dilute solution. - Adjust the pH, as the ionized form may have different solubility. |
| Rapid loss of potency | Oxidative degradation due to high pH, presence of oxygen, or metal ion catalysis. | - Adjust pH to 4.0-5.5 with a suitable buffer. - Deoxygenate solvents and work under an inert atmosphere. - Add a chelating agent (e.g., 0.1 mM EDTA). - Consider adding an antioxidant. |
| Inconsistent analytical results | Degradation during sample preparation or analysis. Adsorption to container surfaces. | - Ensure the mobile phase for HPLC is at an appropriate pH. - Use silanized glassware or low-adsorption vials. - Minimize the time between sample preparation and analysis. |
| Solution discoloration (yellowing) | Formation of disulfide dimers or other colored degradation products. | - Follow the recommendations for preventing oxidative degradation. - Store solutions at low temperatures (2-8 °C) and protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 7-methoxy-1,3-benzothiazole-2-thiol
This protocol describes the preparation of a 10 mM stock solution in a buffered aqueous/organic co-solvent system.
Materials:
-
7-methoxy-1,3-benzothiazole-2-thiol
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Citrate buffer (0.1 M, pH 4.5)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare the Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5. Add EDTA to a final concentration of 0.1 mM.
-
Deoxygenate the Buffer: Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh the Compound: Accurately weigh the required amount of 7-methoxy-1,3-benzothiazole-2-thiol in a clean, dry amber vial.
-
Dissolution: Add a small volume of DMSO to dissolve the compound completely. For a 10 mM final concentration, you might start with 10% of the final volume as DMSO.
-
Dilution: Under a gentle stream of nitrogen or argon, slowly add the deoxygenated citrate buffer to the dissolved compound while gently vortexing to reach the final desired volume.
-
Storage: Tightly cap the vial and store at 2-8 °C, protected from light.
Protocol 2: Stability Indicating HPLC Method for 7-methoxy-1,3-benzothiazole-2-thiol
This method can be used to assess the stability of your compound over time and to detect the formation of degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards and Samples: Prepare a standard solution of 7-methoxy-1,3-benzothiazole-2-thiol of known concentration in the mobile phase. Dilute your experimental samples to fall within the linear range of the assay.
-
Run the HPLC: Inject the standards and samples and acquire the chromatograms.
-
Data Analysis: Monitor the peak area of the parent compound over time to assess its stability. Look for the appearance of new peaks, which would indicate the formation of degradation products. A PDA detector will be useful for comparing the UV spectra of any new peaks to that of the parent compound.
Visualization of Key Concepts
pH-Dependent Equilibrium and Oxidation
The following diagram illustrates the relationship between pH, the ionization state of the thiol group, and the subsequent oxidation to a disulfide.
Caption: pH-dependent equilibrium of the thiol group and its oxidation pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for conducting a stability study of 7-methoxy-1,3-benzothiazole-2-thiol.
Caption: General workflow for assessing the stability of the compound.
References
-
Miljøstyrelsen. (2014). 2- Mercapto- benzothiazole (MBT). Retrieved from [Link]
-
Thieme. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 7-methoxy-1,3-benzothiazole-2-thiol
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a powerful tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the 1H NMR spectrum of 7-methoxy-1,3-benzothiazole-2-thiol, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, compare it with analogous structures, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Significance of 7-methoxy-1,3-benzothiazole-2-thiol
The benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of a methoxy group and a thiol moiety, as in 7-methoxy-1,3-benzothiazole-2-thiol, can significantly modulate its physicochemical properties and biological target interactions. Accurate interpretation of its 1H NMR spectrum is the first step in confirming its chemical identity and purity.
Theoretical 1H NMR Spectral Analysis of 7-methoxy-1,3-benzothiazole-2-thiol
While an experimental spectrum for this specific molecule is not publicly available, we can predict its 1H NMR spectrum with a high degree of confidence based on established principles of NMR theory and data from structurally related compounds.[1][2]
The key to this prediction lies in understanding the electronic effects of the substituents on the benzothiazole ring system. The methoxy group (-OCH3) at the 7-position is an electron-donating group, which increases the electron density at the ortho and para positions through resonance.[3][4] This increased shielding will cause the protons at these positions to resonate at a higher field (lower ppm value).[3] Conversely, the thiazole part of the fused ring system and the sulfur atom have distinct electronic influences that also shape the chemical environment of the aromatic protons.
Below is a predicted 1H NMR data table for 7-methoxy-1,3-benzothiazole-2-thiol, assuming a standard deuterated solvent like DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | ~ 7.0 - 7.2 | Doublet (d) | 3J (ortho) = ~7-9 Hz |
| H5 | ~ 6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | 3J (ortho) ≈ 7-9 Hz, 4J (meta) ≈ 1-3 Hz |
| H6 | ~ 7.1 - 7.3 | Doublet (d) | 3J (ortho) = ~7-9 Hz |
| -OCH3 | ~ 3.8 - 4.0 | Singlet (s) | N/A |
| -SH | Highly variable, ~13-14 | Broad Singlet (br s) | N/A |
Comparative Spectral Analysis
To substantiate our predictions, a comparison with structurally similar benzothiazole derivatives is invaluable.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | -OCH3 Shift (δ, ppm) | Reference |
| Benzothiazole | 8.97 (H2), 8.14 (H4), 7.94 (H7), 7.51 (H5), 7.46 (H6) | N/A | [5] |
| 2-Mercaptobenzothiazole | 7.70 (d), 7.40 (t), 7.32-7.27 (m) | N/A | [6] |
| 6-Methoxy-1,3-benzothiazol-2-amine | 7.47 (d, H4), 7.14 (d, H7), 6.93 (dd, H5) | 3.81 | [7] |
The data from these related compounds support our predictions. For instance, the aromatic protons of benzothiazole itself resonate between 7.4 and 9.0 ppm.[5] The introduction of a thiol group at the 2-position, as in 2-mercaptobenzothiazole, generally results in an upfield shift of the aromatic protons.[6] Furthermore, the 1H NMR data for 6-methoxy-1,3-benzothiazol-2-amine clearly demonstrates the shielding effect of the methoxy group on the aromatic protons.[7]
Deciphering the Spin-Spin Coupling
The coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. In 7-methoxy-1,3-benzothiazole-2-thiol, we expect to see a classic three-spin system in the aromatic region.
Sources
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-State Characterization: Unveiling the Crystal Structure of 7-methoxy-1,3-benzothiazole-2-thiol and Its Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior, optimizing its properties, and ensuring its efficacy and safety. In the solid state, this understanding is primarily achieved through X-ray diffraction (XRD), a powerful technique that provides unparalleled insight into the atomic arrangement within a crystalline material. This guide offers an in-depth exploration of XRD analysis as applied to 7-methoxy-1,3-benzothiazole-2-thiol and its derivatives, a class of compounds with significant therapeutic potential.[1][2][3] While specific crystallographic data for 7-methoxy-1,3-benzothiazole-2-thiol is not publicly available, this guide will leverage data from closely related structures to provide a practical and comparative framework for its characterization.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][3][4] The precise solid-state conformation, including intermolecular interactions, is critical in determining a compound's physical properties such as solubility and stability, which in turn influence its bioavailability and formulation development.
The Power of X-ray Diffraction in Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a molecule in the solid state.[5] Unlike spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, which provide information about the connectivity and functional groups, XRD reveals the precise spatial coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of:
-
Molecular Conformation: The three-dimensional shape of the molecule.
-
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-stacking, that govern how molecules pack in the crystal.[6]
The following diagram illustrates the typical workflow for a single-crystal XRD experiment.
Caption: A typical workflow for a single-crystal X-ray diffraction experiment.
Comparative Analysis: XRD vs. Other Solid-State Characterization Techniques
While XRD provides the ultimate structural detail, a comprehensive solid-state characterization often involves a suite of complementary techniques. The choice of technique depends on the specific information required and the nature of the sample.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[5] | Unambiguous structure determination. | Requires a single crystal of suitable size and quality. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Crystalline phase identification, polymorphism screening, determination of crystallinity.[7] | Rapid and non-destructive. | Provides less detailed structural information than SCXRD.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, glass transitions, phase transitions, purity. | Provides information on thermal properties and phase behavior. | Does not provide direct structural information. |
| Solid-State NMR (ssNMR) | Exploits the magnetic properties of atomic nuclei in a solid sample. | Information on local atomic environments, polymorphism, and molecular dynamics. | Can analyze non-crystalline and disordered materials. | Provides indirect structural information that often requires complementary data. |
| Scanning Electron Microscopy (SEM) | Scans a focused beam of electrons over a surface to create an image. | Particle size, morphology, and surface topography. | High-resolution imaging of particle characteristics. | Does not provide information on the internal crystal structure. |
Experimental Protocol: A Practical Approach to Analyzing Benzothiazole Derivatives
The following protocol outlines the key steps for obtaining and analyzing single-crystal XRD data for a compound like 7-methoxy-1,3-benzothiazole-2-thiol, drawing on established methodologies for similar small molecules.[5][8]
Part 1: Crystal Growth – The Critical First Step
The success of a single-crystal XRD experiment is contingent upon the quality of the crystal. For small organic molecules like benzothiazole derivatives, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is crucial and often requires screening a variety of options. Common solvents for benzothiazole derivatives include ethanol, methanol, acetone, and dichloromethane.[9]
Part 2: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffraction Screening: The mounted crystal is placed in the X-ray beam of a diffractometer to assess its diffraction quality.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factor amplitudes.[5]
Part 3: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic integrity.
Illustrative Data from a Related Benzothiazole Derivative
While data for the title compound is unavailable, we can examine the crystallographic information for a closely related molecule, 6-methoxy-1,3-benzothiazol-2-amine, to understand the type of insights that can be gained.[10]
| Parameter | Value for 6-methoxy-1,3-benzothiazol-2-amine[10] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.835 (2) |
| b (Å) | 6.0140 (14) |
| c (Å) | 15.204 (4) |
| β (°) | 99.854 (4) |
| V (ų) | 795.8 (3) |
| Z | 4 |
The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine reveals a nearly planar molecule.[10] Intermolecular N-H···N hydrogen bonds form inversion dimers, which are further connected into chains by N-H···O hydrogen bonds.[10] This detailed understanding of the intermolecular forces is crucial for explaining the compound's physical properties and for designing new materials with desired characteristics.
The following diagram illustrates the hydrogen bonding interactions observed in the crystal structure of 6-methoxy-1,3-benzothiazol-2-amine.
Sources
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. skpharmteco.com [skpharmteco.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-methoxy-1,3-benzothiazole-2-thiol
Disclaimer: No specific Safety Data Sheet (SDS) for 7-methoxy-1,3-benzothiazole-2-thiol was publicly available at the time of this writing. This guide is a synthesis of safety protocols derived from the SDSs of structurally related compounds, including benzothiazole derivatives and thiols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to perform a thorough, site-specific risk assessment. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Foundational Hazard Assessment
7-methoxy-1,3-benzothiazole-2-thiol combines two key structural features that dictate its handling requirements: a benzothiazole core and a thiol (mercaptan) group.
-
Benzothiazole Moiety: Benzothiazole and its derivatives can be hazardous. Depending on the specific structure, they may cause skin and eye irritation, and can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Some derivatives are classified as skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[4][5]
-
Thiol (Mercaptan) Group: Thiols are notorious for their potent and offensive odor, which can be detected by the human nose at extremely low concentrations (parts per billion).[6] While the toxicity of many thiols in experimental quantities may be low, the stench itself is a significant hazard, capable of causing nausea and headaches and triggering large-scale building evacuations if not properly contained.[6][7] Therefore, containment of vapor is a primary operational concern.
Based on these structural alerts, handling 7-methoxy-1,3-benzothiazole-2-thiol requires a stringent set of controls to mitigate both toxicological exposure and odor release.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to prevent chemical exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | ANSI Z87.1 compliant | Protects against splashes and potential dust particles.[8] |
| Face shield (worn over goggles) | - | Required for procedures with a high risk of splashing or when handling larger quantities.[9] | |
| Skin and Body Protection | Nitrile rubber gloves | ASTM F739 or equivalent | Provides a barrier against incidental chemical contact.[9] Gloves must be inspected before use and changed immediately if contaminated.[9] |
| Laboratory coat | Long-sleeved | Protects skin and personal clothing from contamination.[8][9] | |
| Chemical-resistant apron/suit | As needed | Recommended when handling bulk quantities or during spill cleanup.[10] | |
| Respiratory Protection | Chemical Fume Hood | Certified and tested | Primary engineering control. All handling of the solid and its solutions must be performed inside a certified chemical fume hood to contain vapors and dust.[10][11] |
| NIOSH-approved respirator | N95 or higher | Required only if engineering controls are insufficient or during a spill, especially when dust or aerosols may be generated.[8] |
Operational Plan: From Benchtop to Disposal
The causality behind these procedural steps is rooted in the dual need to prevent toxic exposure and contain the potent thiol odor.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure is not PPE, but rather robust engineering controls.
-
Chemical Fume Hood: All manipulations involving 7-methoxy-1,3-benzothiazole-2-thiol must be conducted within a certified chemical fume hood.[10][11] This is non-negotiable. The high volatility and potent odor of thiols mean that even minute quantities can cause significant odor problems if released into the open lab.[6]
-
Odor Neutralization Trap: The fume hood's exhaust should be equipped with a mechanism to neutralize the thiol odor before it is vented externally. A simple and effective method is to run the exhaust gas from the reaction or vessel through a bleach trap (a bubbler filled with commercial-grade bleach).[11] This oxidizes the volatile thiols into less odorous compounds.[7]
Step-by-Step Handling Protocol
This workflow is designed as a self-validating system to minimize release at every stage.
-
Preparation:
-
Inform colleagues in the vicinity that you will be working with a potent odorant.[6]
-
Prepare a 1:1 bleach and water bath in a labeled, covered plastic container inside the fume hood.[11] This will be used for immediate decontamination of glassware and small equipment.
-
Ensure an appropriate chemical waste container is labeled and accessible within the fume hood.[12]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Perform all weighing and transfers of the solid compound deep within the chemical fume hood.
-
Handle the compound gently to minimize the generation of dust.[8]
-
Keep all containers tightly sealed when not in immediate use.[10][12]
-
-
Post-Procedure Decontamination:
-
Immediately after use, submerge all contaminated glassware (flasks, spatulas, etc.) in the prepared bleach bath within the fume hood.[11][12] Allow items to soak overnight to ensure complete oxidation of the thiol.[11]
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.[9]
-
Contaminated disposable items (e.g., weighing paper, gloves, paper towels) should be immediately placed in a sealable plastic bag, which is then placed into the designated solid hazardous waste container.[12]
-
Visual Workflow for Safe Handling
Caption: A flowchart outlining the key steps for safely handling 7-methoxy-1,3-benzothiazole-2-thiol.
Disposal Plan
Improper disposal can lead to environmental contamination and odor complaints.
-
Waste Segregation: All materials, including the compound itself, reaction mixtures, contaminated solvents, and disposables (gloves, paper towels), must be treated as hazardous waste.[12][13]
-
Liquid Waste: Collect liquid waste containing the thiol in a clearly labeled, sealed waste container. Inform your institution's environmental health and safety (EH&S) office that the waste contains thiols.[11] Do not pour any thiol-containing waste down the drain.[9][13]
-
Solid Waste: As described above, contaminated solid waste should be double-bagged and placed in a labeled hazardous waste container.[12]
-
Final Disposal: The ultimate disposal method will be determined by local, state, and federal regulations. A common method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][9]
By adhering to this comprehensive plan of engineering controls, diligent PPE use, and meticulous operational and disposal procedures, researchers can safely handle 7-methoxy-1,3-benzothiazole-2-thiol, protecting themselves, their colleagues, and the environment.
References
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
- Tips & Tricks: How to Work with Thiols. Department of Chemistry, University of Rochester.
- SAFETY DATA SHEET Benzothiazole. Synerzine.
- Thiols. University of Minnesota Department of Environmental Health and Safety.
- An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4. Benchchem.
- Thiols. UCL Safety Services.
- SAFETY DATA SHEET 2-(Methylthio)benzothiazole. TCI EUROPE N.V.
- SAFETY DATA SHEET. Arkema.
- SOP FOR STENCH CHEMICALS. Columbia University Research.
- Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
- SAFETY DATA SHEET Benzo-2,1,3-thiadiazole. Fisher Scientific.
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
